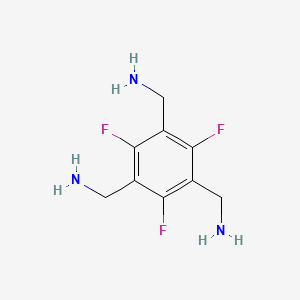
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine involves the reaction of 2,4,6-trifluorobenzene with trimethanamine under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and application .
Analyse Chemischer Reaktionen
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine undergoes various chemical reactions, including:
Substitution Reactions: The trifluorobenzene ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different oxidation states.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules, particularly in the formation of covalent organic frameworks (COFs).
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with a focus on its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of (2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine involves its interaction with specific molecular targets and pathways. The trifluorobenzene ring and amine groups allow it to form strong interactions with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine can be compared with other similar compounds, such as:
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanol: Similar structure but with hydroxyl groups instead of amine groups.
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethylamine: Similar structure but with methyl groups instead of methanamine groups.
The uniqueness of this compound lies in its specific combination of trifluorobenzene and trimethanamine, which provides distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C9H12F3N3 |
|---|---|
Molekulargewicht |
219.21 g/mol |
IUPAC-Name |
[3,5-bis(aminomethyl)-2,4,6-trifluorophenyl]methanamine |
InChI |
InChI=1S/C9H12F3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3,13-15H2 |
InChI-Schlüssel |
AEMASZJQYBESBD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)CN)F)CN)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


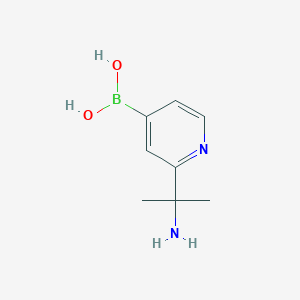
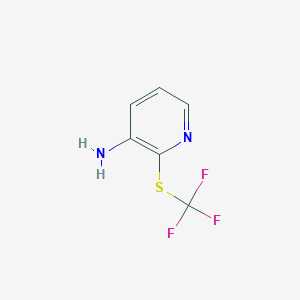
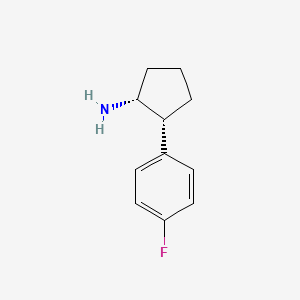

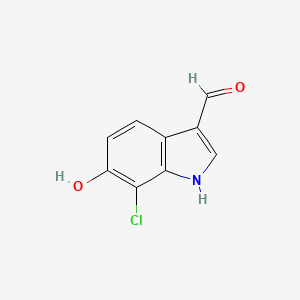
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11758088.png)
![5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B11758096.png)
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)
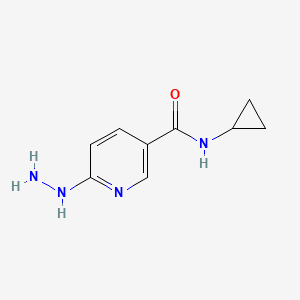
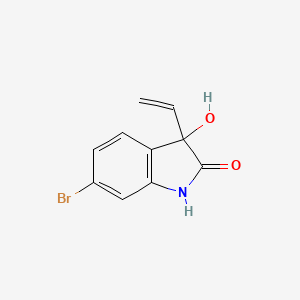
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
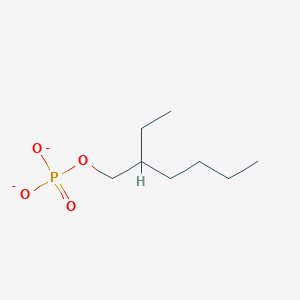
![3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
